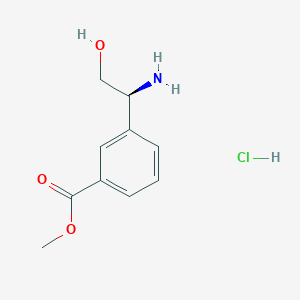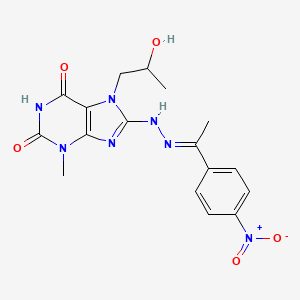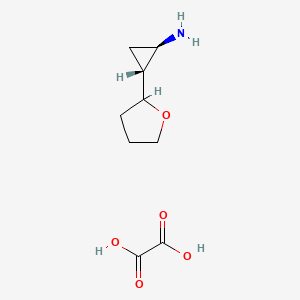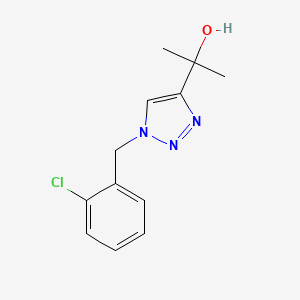![molecular formula C17H19N7 B3007248 2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine CAS No. 2380086-50-8](/img/structure/B3007248.png)
2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine is a synthetic compound that has been studied for its potential applications in scientific research. This compound is also known as MPP and has been found to have unique properties that make it a valuable tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine involves the inhibition of various enzymes, including protein kinases. This compound binds to the active site of these enzymes, preventing them from carrying out their normal functions. This inhibition can lead to various physiological effects, including cell death and inhibition of tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine have been extensively studied. This compound has been found to have anti-tumor properties, making it a valuable tool for cancer research. It has also been found to have anti-inflammatory properties, making it a potential treatment for various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine in lab experiments include its potency, selectivity, and ease of synthesis. However, one limitation is that this compound may have off-target effects, leading to unintended physiological effects. Therefore, researchers must carefully design their experiments to minimize these effects.
Orientations Futures
There are several future directions for the study of 2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine. One direction is to continue to study its potential applications in cancer research and inflammation. Another direction is to investigate its potential as a treatment for other diseases, such as neurological disorders. Additionally, researchers could explore the use of MPP as a tool for studying various biological processes, such as signal transduction pathways.
Méthodes De Synthèse
The synthesis of 2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine involves a multi-step process that includes the use of various reagents and solvents. The synthesis method has been optimized to yield high purity and high yield of the compound. This synthetic route has been published in various scientific journals, and it has been used by researchers worldwide.
Applications De Recherche Scientifique
2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine has been studied for its potential applications in various scientific research areas. This compound has been found to be a potent inhibitor of various enzymes, including protein kinases, which play a crucial role in various biological processes. MPP has also been found to have anti-tumor properties, making it a valuable tool for cancer research.
Propriétés
IUPAC Name |
2-methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7/c1-12-9-16(20-11-19-12)23-5-7-24(8-6-23)17-14-3-4-18-10-15(14)21-13(2)22-17/h3-4,9-11H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBSZOCKHONEJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C3=NC(=NC4=C3C=CN=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(ethylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B3007169.png)
![N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3007174.png)



![methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B3007181.png)
![1,1-Dioxo-4-{[3-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-4-carboxylic a](/img/structure/B3007182.png)



